

Spectroscopic Blueprint of Noratherosperminine: A Technical Guide

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Compound of Interest

Compound Name: Noratherosperminine

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **Noratherosperminine**, an alkaloid isolated from *Fissistigma glaucescens*. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, outline the experimental protocols for its characterization, and present a logical workflow for its analysis.

Spectroscopic Data

The structural elucidation of **Noratherosperminine** has been achieved through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	296.1645	296.1642	C ₁₉ H ₂₂ NO ₂

¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton NMR spectroscopy reveals the chemical environment of the hydrogen atoms in the molecule.

Position	δ (ppm)	Multiplicity	J (Hz)
2	7.95	d	9.0
5	7.65	d	8.0
6	7.39	t	8.0
7	7.58	t	8.0
8	8.58	d	8.0
1'	3.20	t	7.5
2'	2.95	t	7.5
OCH ₃ -3	4.02	s	
OCH ₃ -4	4.05	s	

¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Position	δ (ppm)
1	129.5
1a	127.8
2	157.8
3	110.2
4	149.0
4a	126.5
5	125.8
6	126.8
7	128.5
8	122.5
8a	134.2
1'	39.8
2'	34.5
OCH ₃ -3	56.1
OCH ₃ -4	61.8

Experimental Protocols

The following protocols describe the general methodologies employed for the spectroscopic analysis of **Noratherosperminine**.

Isolation of Noratherosperminine

Noratherosperminine is typically isolated from the plant *Fissistigma glaucescens*. The general procedure involves:

- **Extraction:** The air-dried and powdered plant material (e.g., stems, roots) is subjected to extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and

methanol.

- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction from other constituents.
- **Chromatography:** The alkaloid-rich fraction is then purified using a combination of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC), to yield pure **Noratherosperminine**.

Mass Spectrometry

High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

- **Sample Preparation:** A dilute solution of the purified **Noratherosperminine** is prepared in a suitable solvent, such as methanol or acetonitrile.
- **Infusion:** The sample solution is infused into the ESI source at a constant flow rate.
- **Ionization:** A high voltage is applied to the ESI needle, causing the formation of charged droplets. As the solvent evaporates, charged molecular ions ($[M+H]^+$) are released into the gas phase.
- **Mass Analysis:** The ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

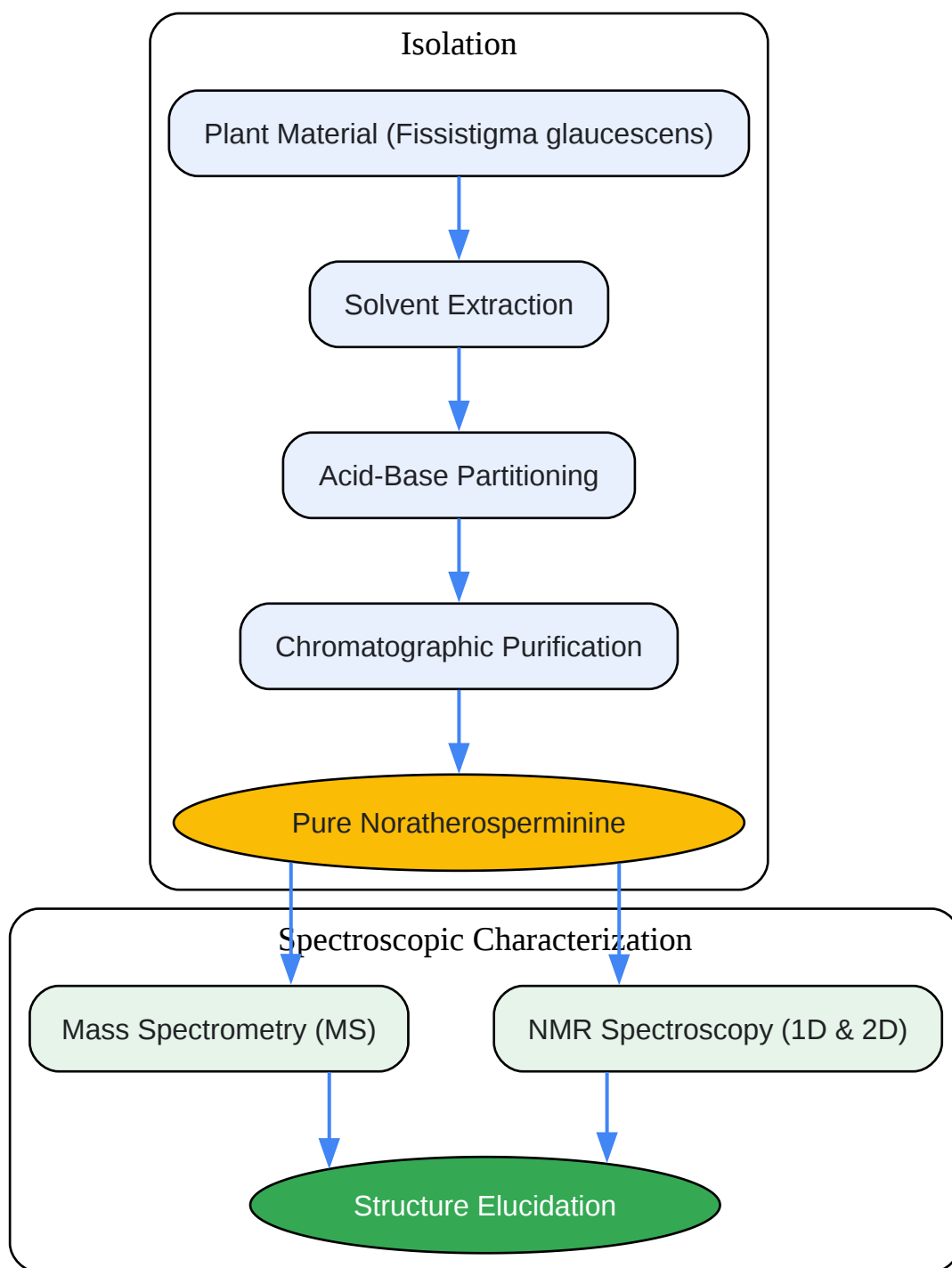
^1H -NMR, ^{13}C -NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz).

- **Sample Preparation:** Approximately 1-5 mg of pure **Noratherosperminine** is dissolved in a deuterated solvent (e.g., chloroform- d , CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
- **Data Acquisition:**

- ^1H -NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
- ^{13}C -NMR: Proton-decoupled spectra are acquired to obtain singlets for each unique carbon atom. Key parameters include the spectral width, acquisition time, and a sufficient relaxation delay.
- 2D-NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignments.
- Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

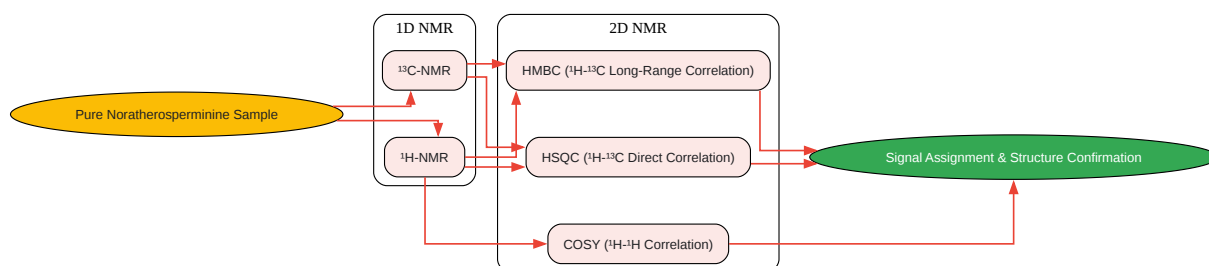
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the isolation and spectroscopic characterization of **Noratherosperminine**.



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Caption: Experimental workflow for the isolation and structural elucidation of **Noratherosperminine**.



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Caption: Logical workflow for NMR-based structural analysis of **Noratherosperminine**.

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